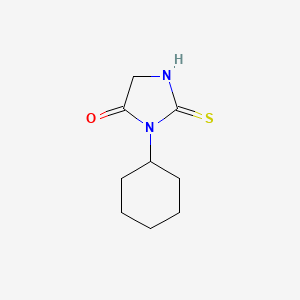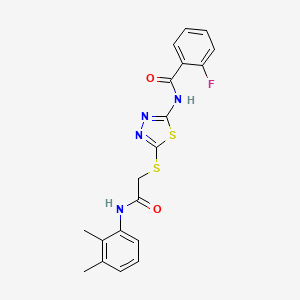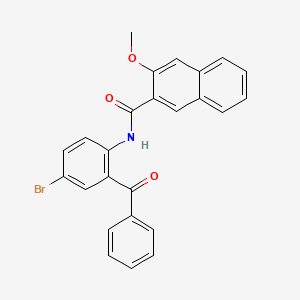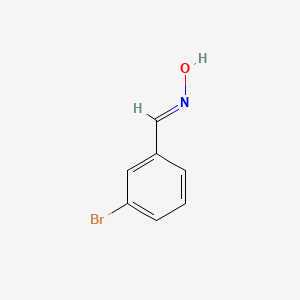![molecular formula C18H16N2OS B2447908 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 393837-66-6](/img/structure/B2447908.png)
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . They have been identified to play a necessary role in medicinal chemistry . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Compounds with the thiazolylpropanamide core are synthesized using various techniques. For example, one study described the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlighting the use of benzo[d]thiazol-2-amine and flurbiprofen in high yield, characterized by various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
Anticancer Activity : Certain derivatives of thiazolylpropanamides have shown significant anticancer activities. For instance, a study synthesized a series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against various cancer cell lines, finding some derivatives to have higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial Activity : The thiazolylpropanamide derivatives also display antimicrobial properties. A study on 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol found it to exhibit antifungal and antibacterial effects (Viji et al., 2020).
Anti-Inflammatory and Psychotropic Activities : Some N-thiazolylpropanamide derivatives have been found to exhibit anti-inflammatory and psychotropic activities. For example, a study synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and reported their marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).
Molecular Docking and Spectroscopy
Molecular Docking Studies : Molecular docking studies have been conducted on thiazolylpropanamides to understand their interaction with biological targets. For example, an investigation into 4-aryl-n-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives found that these compounds have a high affinity for angiotensin II receptors (Drapak et al., 2019).
Spectroscopic Analysis : Spectroscopic techniques are vital for the characterization of these compounds. For instance, the study of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involved FT-IR, NMR, and LCMS data for its characterization (Salian, Narayana, & Sarojini, 2017).
Eigenschaften
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-8-13(9-11-15)16-12-22-18(20-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSHRIPXNSHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)


![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2447839.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride](/img/structure/B2447846.png)
![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)
![4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447848.png)